Rostafuroxine

Vue d'ensemble

Description

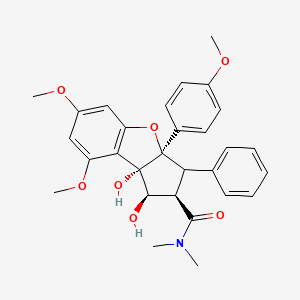

La rostafuroxine est un dérivé synthétique de la digitoxigénine connu pour son potentiel dans le traitement de l'hypertension. Elle module les effets de l'enzyme adénosine triphosphatase sodium-potassium, qui maintient les gradients d'ions sodium et potassium à travers les membranes plasmiques . Ce composé s'est montré prometteur pour abaisser la pression artérielle dans les modèles animaux d'hypertension et est actuellement étudié dans des essais cliniques pour le traitement de l'hypertension essentielle .

Applications De Recherche Scientifique

Rostafuroxin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of digitoxigenin derivatives.

Biology: Investigated for its role in modulating sodium-potassium adenosine triphosphatase activity.

Medicine: Studied for its potential in treating hypertension and other cardiovascular diseases.

Industry: Explored for its use in developing new antihypertensive drugs.

Mécanisme D'action

Target of Action

Rostafuroxin is a synthetic digitoxigenin derivative . The primary target of Rostafuroxin is the enzyme Na+/K±ATPase . This enzyme plays a crucial role in maintaining sodium and potassium ion gradients across plasma membranes .

Mode of Action

Rostafuroxin modulates the effects of the Na+/K±ATPase enzyme . It has been found to inhibit the ATP1A1-mediated signaling pathway required for respiratory syncytial virus (RSV) entry into respiratory epithelial cells . Rostafuroxin is known to specifically bind ATP1A1 .

Biochemical Pathways

Rostafuroxin affects the ATP1A1-mediated signaling pathway . This pathway is triggered by cardiotonic steroids and is required for the entry of RSV into host cells . By inhibiting this pathway, Rostafuroxin prevents RSV infection in respiratory epithelial cells .

Pharmacokinetics

It has been tested in clinical studies as an anti-hypertensive agent and has shown no adverse effects in healthy humans .

Result of Action

At the molecular level, Rostafuroxin antagonizes the triggering of the Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway leading to renal Na±K+ pump, and ERK tyrosine phosphorylation and activation . In the vasculature, it normalizes the increased myogenic tone caused by nanomolar ouabain . It has been shown to lower blood pressure in an animal model of hypertension .

Action Environment

The action of Rostafuroxin can be influenced by environmental factors such as nutritional status. For example, chronic undernutrition modifies the response to Rostafuroxin in juvenile hypertensive rats . The drug has been found to increase food/energy/Na+ intake in undernourished rats, but it had opposite effects on Na+ balance (intake minus urinary excretion) .

Analyse Biochimique

Biochemical Properties

Rostafuroxin interacts with the enzyme Na+/K±ATPase . This enzyme is crucial for maintaining sodium and potassium ion gradients across plasma membranes . Rostafuroxin modulates the effects of this enzyme, thereby playing a significant role in biochemical reactions .

Cellular Effects

Rostafuroxin has been found to inhibit Respiratory Syncytial Virus (RSV) infection in respiratory epithelial cells by inhibiting the RSV induced ATP1A1-mediated signaling pathway required for RSV entry . It also has an impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Rostafuroxin exerts its effects at the molecular level by selectively disrupting the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump . It antagonizes the triggering of the Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway leading to renal Na-K pump, and ERK tyrosine phosphorylation and activation .

Dosage Effects in Animal Models

Rostafuroxin has been shown to reduce blood pressure and prevent organ hypertrophy in animal models representative of both adducin and EO mechanisms

Metabolic Pathways

Rostafuroxin is involved in the metabolic pathways related to the enzyme Na+/K±ATPase . This enzyme is crucial for maintaining sodium and potassium ion gradients across plasma membranes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La rostafuroxine est synthétisée par une série de réactions chimiques à partir de la digitoxigénine. La voie de synthèse implique l'introduction d'un cycle furane en position C17 de la structure stéroïde. Les étapes clés comprennent :

Oxydation : La digitoxigénine est oxydée pour introduire un groupe hydroxyle.

Substitution : Le groupe hydroxyle est substitué par un cycle furane.

Cyclisation : La molécule subit une cyclisation pour former la structure finale de la this compound.

Méthodes de production industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Préparation des matières premières : La digitoxigénine de haute pureté est préparée comme matière première.

Optimisation de la réaction : Les conditions de réaction telles que la température, la pression et le solvant sont optimisées pour une efficacité maximale.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour atteindre la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions : La rostafuroxine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent avoir différentes activités biologiques.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les effets des dérivés de la digitoxigénine.

Biologie : Enquête sur son rôle dans la modulation de l'activité de l'adénosine triphosphatase sodium-potassium.

Médecine : Étudiée pour son potentiel dans le traitement de l'hypertension et d'autres maladies cardiovasculaires.

Industrie : Exploré pour son utilisation dans le développement de nouveaux médicaments antihypertenseurs.

5. Mécanisme d'action

La this compound exerce ses effets en se liant spécifiquement à l'enzyme adénosine triphosphatase sodium-potassium. Cette liaison module l'activité de l'enzyme, conduisant à la régulation des gradients d'ions sodium et potassium à travers les membranes plasmiques . Les cibles moléculaires impliquées comprennent le domaine extracellulaire de l'enzyme et les voies de signalisation médiées par l'adducine et l'ouabaïne endogène .

Composés similaires :

Digitoxigénine : Le composé parent de la this compound.

Ouabaïne : Un autre dérivé de la digitoxigénine ayant une activité biologique similaire.

Losartan : Un médicament antihypertenseur utilisé pour la comparaison dans les essais cliniques.

Unicité : La this compound est unique dans son inhibition sélective de l'enzyme adénosine triphosphatase sodium-potassium et sa capacité à contrer des formes spécifiques d'hypertension médiées par l'adducine et l'ouabaïne endogène . Contrairement à d'autres composés similaires, la this compound a montré une forte puissance et une efficacité dans la réduction de la pression artérielle et la prévention de l'hypertrophie des organes dans les modèles animaux .

Comparaison Avec Des Composés Similaires

Digitoxigenin: The parent compound of rostafuroxin.

Ouabain: Another digitoxigenin derivative with similar biological activity.

Losartan: An antihypertensive drug used for comparison in clinical trials.

Uniqueness: Rostafuroxin is unique in its selective inhibition of the sodium-potassium adenosine triphosphatase enzyme and its ability to counteract specific forms of hypertension mediated by adducin and endogenous ouabain . Unlike other similar compounds, rostafuroxin has shown high potency and efficacy in reducing blood pressure and preventing organ hypertrophy in animal models .

Propriétés

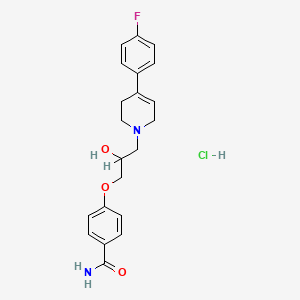

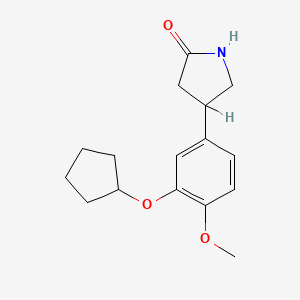

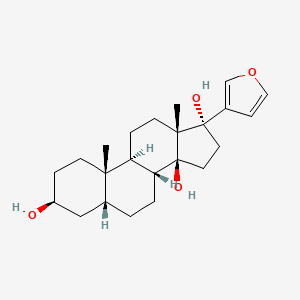

IUPAC Name |

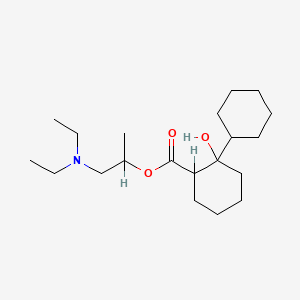

(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAPORIZZWBIEX-DTBDINHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870040 | |

| Record name | Rostafuroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156722-18-8 | |

| Record name | Rostafuroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156722-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rostafuroxin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156722188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rostafuroxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rostafuroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSTAFUROXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P848LCX62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rostafuroxin primarily targets the sodium-potassium pump (Na+,K+-ATPase) by selectively antagonizing the binding of ouabain, an endogenous cardiotonic steroid. [, , ]

A: While rostafuroxin displaces ouabain from its binding site on the Na+,K+-ATPase, it does not directly inhibit the pump's activity. Instead, it disrupts ouabain-mediated activation of downstream signaling pathways. [, ]

A: Rostafuroxin primarily inhibits the Src-epidermal growth factor receptor (EGFR)-ERK signaling pathway triggered by the binding of ouabain or mutant α-adducin to Na+,K+-ATPase. This inhibition leads to a decrease in renal Na+ reabsorption and a reduction in blood pressure. [, , ]

A: Rostafuroxin preferentially disrupts the interaction between the Src-SH2 domain and mutant α-adducin or the ouabain-bound Na+,K+-ATPase complex. It interacts less robustly with wild-type α-adducin or the Na+,K+-ATPase in the absence of ouabain. [, ]

A: Rostafuroxin exhibits selective action, primarily targeting Na+,K+-ATPase signaling in the renal tubules and vascular smooth muscle cells, thus impacting blood pressure regulation. [, , ]

A: While the provided research papers do not explicitly state the molecular formula and weight of rostafuroxin, they mention that it is a derivative of digitoxigenin. Further research in chemical databases would be required for precise structural information. [, ]

ANone: The provided research papers primarily focus on the pharmacological and biological effects of rostafuroxin. Information about its material compatibility and stability under different conditions is not discussed. [1-28]

A: Rostafuroxin acts as a pharmacological antagonist rather than a catalyst. It exerts its effects by binding to the Na+,K+-ATPase and disrupting specific protein-protein interactions. []

A: While the provided research papers do not extensively discuss computational studies, one study mentions molecular modeling to demonstrate a potential cGMP docking site within the ouabain-binding pocket of Na+,K+-ATPase. This suggests the potential use of computational methods in understanding rostafuroxin's interactions with its target. []

A: While the provided research papers do not detail specific SAR studies for rostafuroxin, they highlight its development as a digitoxigenin derivative designed to selectively antagonize ouabain binding to Na+,K+-ATPase. [] Further research focusing on the SAR of rostafuroxin would be valuable.

ANone: The research papers primarily focus on the in vivo effects of rostafuroxin and do not provide detailed information about its stability, formulation strategies, or efforts to improve its solubility and bioavailability. [1-28]

ANone: The provided research papers focus on preclinical and early clinical research on rostafuroxin and do not address SHE regulations or compliance, which are typically relevant for later stages of drug development and commercialization. [1-28]

A: Rostafuroxin's pharmacodynamics involve selective antagonism of ouabain and mutant α-adducin-mediated Na+,K+-ATPase activation, primarily in the kidneys. This action leads to a reduction in sodium reabsorption and, consequently, lower blood pressure. [, ]

ANone: Rostafuroxin's efficacy has been evaluated in various models, including:

- Rodent models: Spontaneously hypertensive rats, Dahl salt-sensitive rats, DOCA-salt rats, and Milan hypertensive rats carrying mutant α-adducin. [, , , , , , ]

- Cellular models: Primary cultures of rat renal proximal tubule cells, human embryonic kidney (HEK293) cells, and human airway epithelial (A549) cells. [, , , ]

- Clinical trials: Phase II dose-finding studies in patients with essential hypertension. [, , , ]

ANone: The research papers primarily focus on rostafuroxin's mechanism of action and do not extensively discuss potential resistance mechanisms. [1-28]

ANone: The provided research papers primarily focus on the pharmacological and therapeutic potential of rostafuroxin. While some studies touch upon analytical techniques and in vitro assays, comprehensive information about these other aspects is limited. Further research is necessary to fully explore these areas. [1-28]

ANone: Significant milestones in rostafuroxin research include:

- Discovery and preclinical development: Initial research identified ouabain and mutant α-adducin as potential therapeutic targets in hypertension. Rostafuroxin was then developed as a selective ouabain antagonist with antihypertensive properties in animal models. []

- Early clinical trials: Phase II dose-finding studies demonstrated the safety and efficacy of rostafuroxin in reducing blood pressure in patients with essential hypertension. [, , ]

- Pharmacogenomic research: Studies revealed that specific genetic variations related to ouabain metabolism and adducin activity could predict a patient's response to rostafuroxin, paving the way for personalized medicine approaches. [, , ]

ANone: Rostafuroxin research offers opportunities for cross-disciplinary collaboration and applications, including:

- Pharmacogenomics: Integrating genetic information to personalize rostafuroxin therapy and potentially other antihypertensive treatments. [, , ]

- Drug discovery and development: Exploring rostafuroxin's mechanism of action and derivatives as potential therapeutic agents for other diseases associated with Na+,K+-ATPase dysregulation, such as heart failure and cancer. [, ]

- Cardiovascular research: Investigating the role of ouabain and adducin in cardiovascular health and disease, potentially leading to novel therapeutic targets and strategies. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.